tert-Butyl 4-iodo-2-(trifluoromethyl)benzoate
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Overview
Description
tert-Butyl 4-iodo-2-(trifluoromethyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods: Industrial production of tert-Butyl 4-iodo-2-(trifluoromethyl)benzoate may involve large-scale halogenation and substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-iodo-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzoates.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines and thiols, used in substitution reactions to replace the iodine atom.
Oxidizing and Reducing Agents: Used to alter the oxidation state of the compound.
Major Products Formed: The major products formed from these reactions include various substituted benzoates, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Chemistry: tert-Butyl 4-iodo-2-(trifluoromethyl)benzoate is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable intermediate in drug discovery .
Industry: The compound is also used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for the synthesis of compounds with specific biological activities and industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-iodo-2-(trifluoromethyl)benzoate involves its ability to participate in various chemical reactions due to the presence of the iodine and trifluoromethyl groups. These functional groups can interact with molecular targets, such as enzymes and receptors, through covalent and non-covalent interactions. The trifluoromethyl group, in particular, can enhance the lipophilicity and binding affinity of the compound, leading to improved biological activity .
Comparison with Similar Compounds
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 4-Cyano-3-(trifluoromethyl)iodobenzene
- 4-Iodo-1,2-bis(trifluoromethyl)benzene
- 3-Iodo-5-(trifluoromethyl)benzonitrile
Comparison: tert-Butyl 4-iodo-2-(trifluoromethyl)benzoate is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and solubility compared to other similar compounds. The trifluoromethyl group imparts distinct electronic properties, enhancing the compound’s stability and potential biological activity. Additionally, the iodine atom provides a versatile site for further functionalization through substitution and coupling reactions .
Properties
Molecular Formula |
C12H12F3IO2 |
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Molecular Weight |
372.12 g/mol |
IUPAC Name |
tert-butyl 4-iodo-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H12F3IO2/c1-11(2,3)18-10(17)8-5-4-7(16)6-9(8)12(13,14)15/h4-6H,1-3H3 |
InChI Key |
SAUXHCKZZANTFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)I)C(F)(F)F |
Origin of Product |
United States |
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